molecular formula C20H21N3O2 B2975398 N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1111038-42-6

N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2975398
CAS No.: 1111038-42-6
M. Wt: 335.407
InChI Key: RYEZCUPZINGHHH-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a 2,3-dimethylphenyl group attached to the acetamide nitrogen and a 2-ethylquinazolin-4-yloxy moiety linked via an ether bridge. Quinazoline derivatives are known for their pharmacological relevance, including kinase inhibition and antimicrobial activity . Structural analogs of this compound have been explored for pesticidal, antibacterial, and ligand coordination applications .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-18-21-17-10-6-5-9-15(17)20(23-18)25-12-19(24)22-16-11-7-8-13(2)14(16)3/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEZCUPZINGHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the quinazoline derivative with an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of quinazoline derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(a) N-(2,6-Dimethylphenyl)-2-(8-Methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide

  • Key Differences : Replaces the quinazoline ring with a chromen-2-one system and positions methyl groups at 2,6- on the phenyl ring.
  • Implications: Chromenones are associated with antioxidant and anti-inflammatory activity. The 2,6-dimethyl substitution may reduce steric hindrance compared to 2,3-dimethyl, altering binding interactions .
  • Molecular Weight: Higher (C27H25NO4; ~427.5 g/mol) due to the chromenone system and additional phenyl group .

(b) N-(2,3-Dimethylphenyl)-2-{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

  • Key Differences : Substitutes quinazoline with a pyrimidine ring containing a 4-fluorophenyl group.
  • Implications: Pyrimidines are common in antiviral and anticancer agents.
  • Molecular Weight : 365.4 g/mol (C21H20FN3O2), lighter than the target compound due to the smaller pyrimidine ring .

(c) 2-Chloro-N-(2,3-Dimethylphenyl)-N-(1-Methylethyl)acetamide

  • Key Differences : Contains a chloro substituent and isopropyl group instead of the quinazolinyloxy moiety.
  • Implications : Chlorinated acetamides are widely used as herbicides (e.g., alachlor analogs). The isopropyl group increases hydrophobicity, favoring soil adsorption .

(d) 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide

  • Key Differences : Features a dichlorophenyl group and thiazole ring.
  • Implications: Thiazoles exhibit antimicrobial activity.

Physicochemical Properties and Crystallography

Compound Molecular Formula Molecular Weight (g/mol) Notable Substituents Crystallographic Features
Target Compound C20H21N3O2 ~335.4 2-Ethylquinazolin-4-yloxy Likely forms hydrogen-bonded dimers (unreported; inferred from analogs )
N-(2,6-Dimethylphenyl)-chromenone analog C27H25NO4 427.5 Chromen-2-one, 4-phenyl No data; chromenones often exhibit planar stacking
Pyrimidine analog C21H20FN3O2 365.4 4-Fluorophenyl, pyrimidine Unreported; pyrimidines typically adopt planar conformations
2-(3,4-Dichlorophenyl)-thiazole C11H8Cl2N2OS 303.2 Dichlorophenyl, thiazole R22(8) hydrogen-bonded dimers; dihedral angle 61.8° between rings

Biological Activity

N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, including antimicrobial and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O2C_{20}H_{21}N_{3}O_{2}, with a molecular weight of 335.4 g/mol. The compound features a quinazolinone moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H21N3O2C_{20}H_{21}N_{3}O_{2}
Molecular Weight335.4 g/mol
CAS Number1110962-04-3

Synthesis

The synthesis of this compound typically involves the acylation of a suitable amine with an activated acetic acid derivative. Specific synthetic pathways can vary; however, detailed methodologies are often proprietary or protected under patents.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the quinazolinone class exhibit significant antimicrobial properties. For instance, the compound was tested against various Gram-positive and Gram-negative bacteria as well as fungi. The results indicated considerable efficacy against pathogens such as Candida glabrata and Candida krusei, showcasing its potential as an antifungal agent .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the ABTS assay. The compound exhibited moderate antioxidant activity, suggesting its potential utility in mitigating oxidative stress-related conditions .

Case Studies and Research Findings

  • Antimicrobial Study : In vitro tests revealed that this compound significantly inhibited the growth of several bacterial strains at varying concentrations. The minimum inhibitory concentration (MIC) values were determined to assess its potency against specific pathogens.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida glabrata16
  • Antioxidant Assessment : The compound's antioxidant activity was quantified through the reduction of ABTS radicals, showing a percentage inhibition comparable to known antioxidants.
    Compound% Inhibition
    This compound45%
    Ascorbic Acid85%

Q & A

Q. Answer :

  • Reagent Ratios : Use a 1.2:1 molar excess of the alkylating agent (e.g., ethyl iodide) to the quinazolin-4-one to ensure complete substitution .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .
  • Catalysis : Add catalytic KI or tetrabutylammonium bromide (TBAB) to improve nucleophilic displacement efficiency .
  • Temperature Control : Maintain 60–80°C to balance reaction kinetics and side-product formation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Q. Answer :

  • 1H/13C NMR : Confirm regiochemistry of substituents (e.g., ethyl group at quinazoline C2) and acetamide linkage. Aromatic protons typically appear at δ 7.2–8.5 ppm, while the ethyl group shows triplet signals near δ 1.3–1.5 ppm .
  • UPLC-MS : Verify molecular weight (expected [M+H]+ ~395–410 m/z) and purity (>95%) .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns (e.g., R22(10) dimer formation) using SHELXL .

Advanced: How to resolve contradictions in biological activity data across different studies?

Q. Answer :

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and protocols (e.g., MES vs. scPTZ for anticonvulsant activity) to ensure reproducibility .
  • Compound Purity : Use HPLC (>99% purity) to exclude confounding effects from synthetic byproducts .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare dose-response curves across studies .

Advanced: What are the challenges in determining the crystal structure using SHELX programs?

Q. Answer :

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model overlapping reflections, especially for low-symmetry space groups .
  • Hydrogen Atom Refinement : Assign riding models for C-bound H atoms but refine N–H/O–H groups isotropically .
  • Disorder Modeling : Apply PART/SUMP restraints for flexible ethyl or methyl groups .

Basic: What preliminary biological assays are recommended for this compound?

Q. Answer :

  • Anticonvulsant Screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents .
  • Cytotoxicity : Test against human cancer lines (e.g., HepG2, MCF-7) via MTT assay .
  • Enzyme Inhibition : Evaluate kinase or protease inhibition (e.g., EGFR, COX-2) using fluorogenic substrates .

Advanced: How to perform SAR studies on substitutions at the quinazoline ring?

Q. Answer :

  • Substituent Variation : Synthesize analogs with halogens (Cl, F), electron-withdrawing groups (NO2, CN), or bulky substituents at C2/C4 .
  • Binding Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with target interactions (e.g., π-π stacking with ATP-binding pockets) .
  • Activity Cliffs : Identify non-linear SAR trends (e.g., ethyl vs. isopropyl groups) via Free-Wilson analysis .

Basic: What are the key considerations in designing solubility studies?

Q. Answer :

  • Solvent Selection : Use phosphate buffer (pH 7.4) for physiological relevance and DMSO for stock solutions .
  • LogP Measurement : Determine octanol-water partition coefficients (logP ~2.5–3.5) to predict membrane permeability .
  • Techniques : Employ shake-flask or HPLC-based methods with UV detection at λmax ~260–280 nm .

Advanced: How to address discrepancies in computational vs. experimental pharmacokinetic profiles?

Q. Answer :

  • In Vitro Assays : Measure microsomal stability (human/rat liver microsomes) and Caco-2 permeability to validate in silico ADMET predictions .
  • Parameter Refinement : Adjust QSAR models using experimental clearance data (e.g., hepatic extraction ratio <0.3) .
  • Metabolite ID : Use LC-MS/MS to identify Phase I/II metabolites (e.g., hydroxylation at quinazoline C6) .

Advanced: Strategies for regioselective functionalization of the quinazoline core?

Q. Answer :

  • Directing Groups : Install temporary substituents (e.g., –NO2) at C6 to direct electrophilic substitution .
  • Protection/Deprotection : Use Boc or Fmoc groups to block reactive amines during alkylation/acylation .
  • Microwave Synthesis : Enhance regioselectivity in SNAr reactions (e.g., C4 vs. C7 substitution) via rapid heating .

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